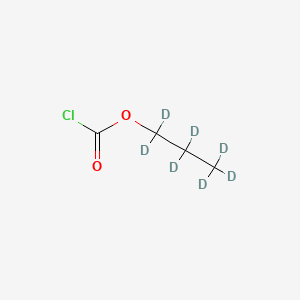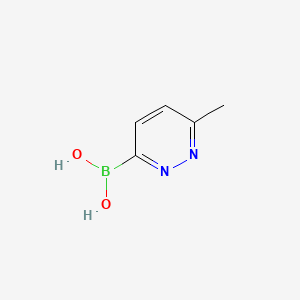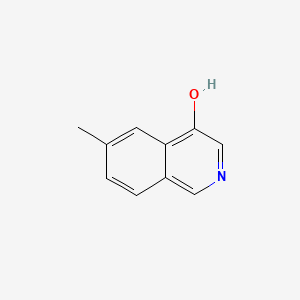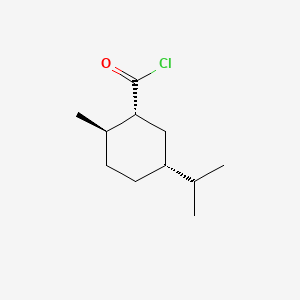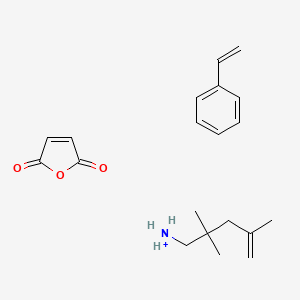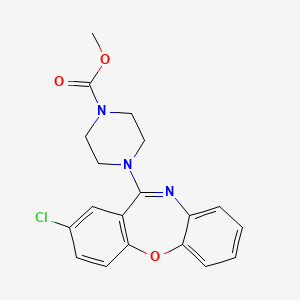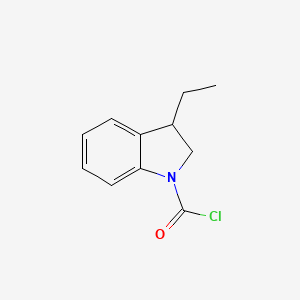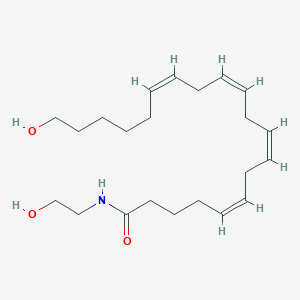
20-HETE Ethanolamide
Descripción general
Descripción
20-HETE Ethanolamide is an endogenous lipid neurotransmitter . It is a metabolite of arachidonic acid and has a role as a human xenobiotic metabolite . It binds to both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors .
Synthesis Analysis
20-HETE Ethanolamide is a potential cytochrome P450 metabolite of arachidonoyl ethanolamide . This may be particularly relevant under conditions of fatty acid amide hydrolase inhibition .Molecular Structure Analysis
The molecular formula of 20-HETE Ethanolamide is C22H37NO3 . Its average mass is 363.534 Da and its monoisotopic mass is 363.277344 Da .Chemical Reactions Analysis
20-HETE Ethanolamide is metabolized by cyclooxygenase-2, leading to the formation of prostaglandin ethanolamides, and by lipoxygenases .Aplicaciones Científicas De Investigación
1. Cancer Research
Specific Scientific Field
Cancer biology and pharmacology.
Summary
Studies have shown that the lipid mediator 20-Hydroxyeicosatetraenoic acid (20-HETE) plays a significant role in cancer cell growth both in vitro and in vivo. Stable 20-HETE agonists promote cancer cell proliferation, while selective inhibitors of the 20-HETE-producing enzymes (specifically the Cytochrome P450 (CYP450)4A and CYP4F families) can block the proliferation of various cancer cell lines, including glioblastoma, prostate, renal cell carcinoma, and breast cancer. Elevated expression of CYP4A/4F genes has been observed in thyroid, breast, colon, and ovarian cancers, emphasizing the importance of 20-HETE-producing enzymes in cancer progression .
Methods of Application
Researchers typically use cell culture models to study the effects of 20-HETE on cancer cells. They manipulate 20-HETE levels by either adding stable agonists or inhibiting the enzymes responsible for its synthesis. In vivo studies involve xenograft models or genetically modified mice.
Results and Outcomes
Quantitative data from these studies demonstrate that inhibiting 20-HETE production can suppress tumor growth. This knowledge provides a rationale for developing novel therapeutic strategies targeting 20-HETE-producing enzymes in human cancers.
2. Neurobiology and Cannabinoid Signaling
Specific Scientific Field
Neuroscience and cannabinoid receptor signaling.
Summary
20-HETE ethanolamide is an endogenous lipid neurotransmitter with cannabinergic activity. It binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. Fatty acid amide hydrolase (FAAH) is responsible for its hydrolysis and inactivation. Under conditions of FAAH inhibition, 20-HETE ethanolamide may play a crucial role in modulating cannabinoid signaling .
Methods of Application
Researchers study 20-HETE ethanolamide’s effects on CB1 and CB2 receptors using cell-based assays, animal models, and biochemical techniques. They manipulate its levels by inhibiting FAAH or directly administering the compound.
Results and Outcomes
Understanding 20-HETE ethanolamide’s interaction with cannabinoid receptors could lead to novel therapeutic approaches for neurodegenerative diseases, pain management, and other neurological conditions.
3. Cardiovascular Research
Specific Scientific Field
Cardiovascular physiology and pharmacology.
Summary
20-HETE is a potent vasoactive eicosanoid that regulates endothelial function, vascular tone, vascular remodeling, and blood pressure. It interacts with other mediators involved in vascular function. Dysregulation of 20-HETE levels has implications for cardiovascular diseases .
Results and Outcomes
Understanding 20-HETE’s role in vascular homeostasis may lead to targeted therapies for hypertension, atherosclerosis, and other cardiovascular conditions.
4. Renal Inflammation and PPAR Activation
Specific Scientific Field
Nephrology and inflammation.
Summary
The metabolite of 20-HETE, 20-COOH-AA, activates both PPARα and PPARγ. Its efficiency in activating PPARγ is higher than that of 20-HETE. This suggests potential modulatory effects of 20-COOH-AA on renal inflammation via PPAR activation .
Direcciones Futuras
20-HETE has been recognized as an important player in the pathogenesis of cardiovascular diseases . As the eicosanoid field continues to explore and expand its understanding of the etiology of these diseases, it is highly likely that it will begin to uncover new signaling mediators and novel therapeutic targets .
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-20-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c24-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(26)23-19-21-25/h1,3-4,6-7,9-10,12,24-25H,2,5,8,11,13-21H2,(H,23,26)/b3-1-,6-4-,9-7-,12-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZDMUHHZLRMH-DTLRTWKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=CCC=CCC=CCC=CCCCC(=O)NCCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145769 | |
| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 20-HETE ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
20-HETE Ethanolamide | |
CAS RN |
942069-11-6 | |
| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942069-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20-HETE ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)

![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)
